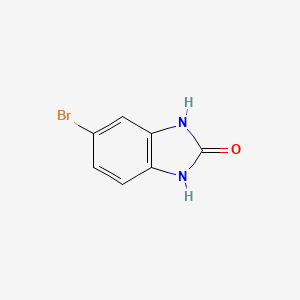
5-Bromo-1,3-dihydrobenzoimidazol-2-one
Overview
Description
5-Bromo-1,3-dihydrobenzoimidazol-2-one: is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol It is a derivative of benzoimidazole, characterized by the presence of a bromine atom at the 5-position and a carbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one typically involves the bromination of 1,3-dihydrobenzoimidazol-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the 5-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine or N-bromosuccinimide on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1,3-dihydrobenzoimidazol-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives, although specific examples are less common.
Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thio, or alkoxy derivatives of benzoimidazole.
Coupling Products: Biaryl or heteroaryl derivatives formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-1,3-dihydrobenzoimidazol-2-one is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, derivatives of benzoimidazole, including this compound, are investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dihydrobenzoimidazol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity . The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1,3-Dihydrobenzoimidazol-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-1,3-dihydrobenzoimidazol-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Contains a fluorine atom, leading to different electronic properties and potentially different biological effects.
Uniqueness: 5-Bromo-1,3-dihydrobenzoimidazol-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions.
Properties
IUPAC Name |
5-bromo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIGEYVTDXNDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481392 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-26-3 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
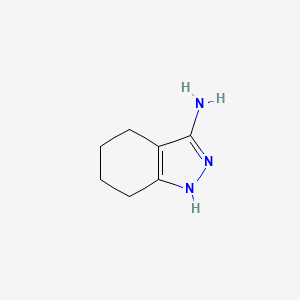
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)

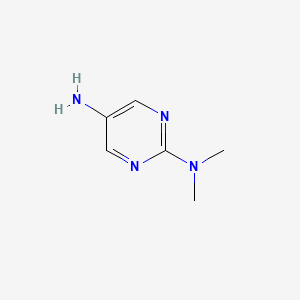

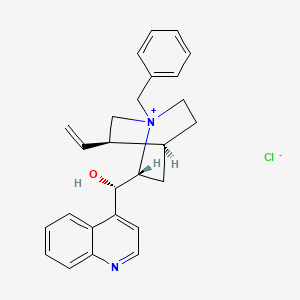
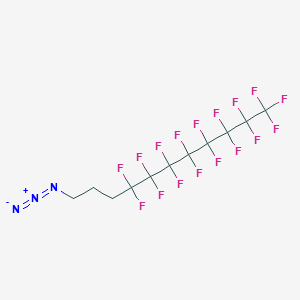
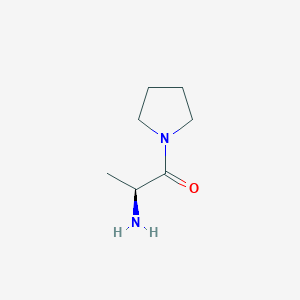
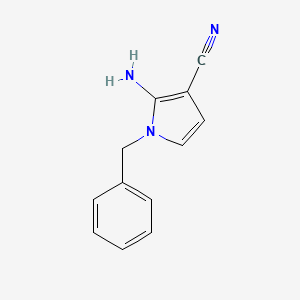
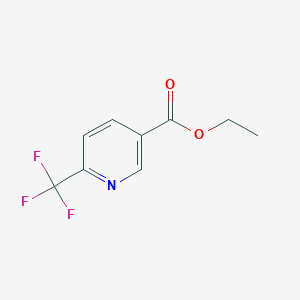
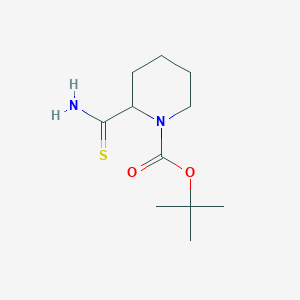
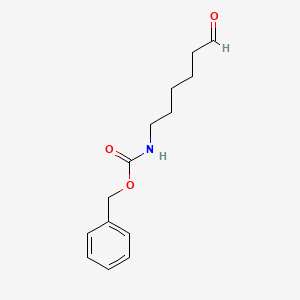
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)
